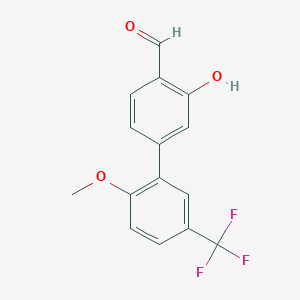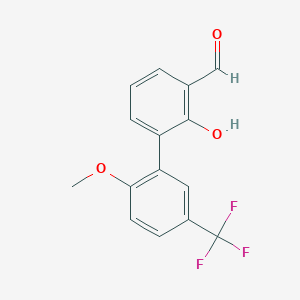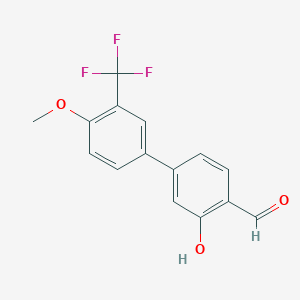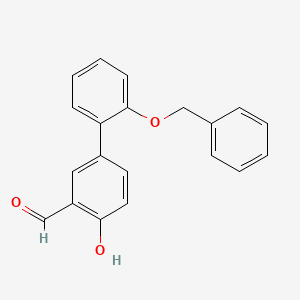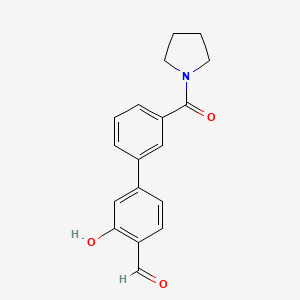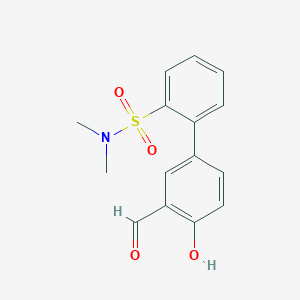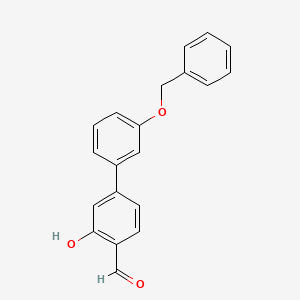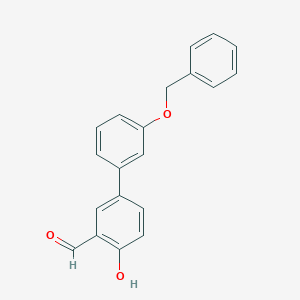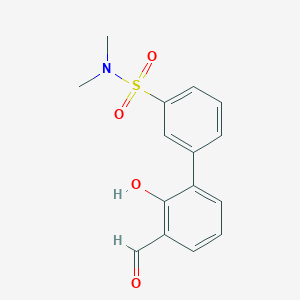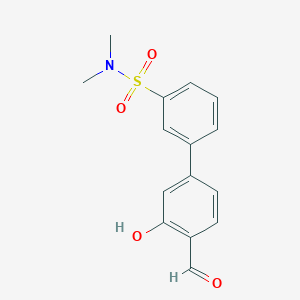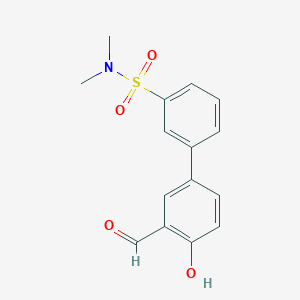
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DFPF-95) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents, such as ethanol and methanol, and is used as a reagent in chemical synthesis. 4-DFPF-95 has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it has been used in various biochemical and physiological studies, including studies of the mechanism of action and biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it has been used in various biochemical and physiological studies, including studies of the mechanism of action and biochemical and physiological effects of various compounds. It has also been used as a reagent in the synthesis of peptides, proteins, and other biomolecules.
Mecanismo De Acción
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides, proteins, and other biomolecules. It is also believed to interact with various enzymes, hormones, and other cellular components, and to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have a range of effects on various biochemical and physiological processes, including the regulation of gene expression, the regulation of cellular metabolism, and the regulation of the immune system. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, its solubility in organic solvents, its stability at room temperature, and its low cost. However, there are some limitations to its use, including its toxicity and its potential to cause skin irritation.
Direcciones Futuras
The future of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is promising, as it has a wide range of applications in the scientific research field. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its synthesis methods and its potential uses in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials, is also warranted.
Métodos De Síntesis
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. The most common method is a three-step reaction involving the reaction of N,N-dimethylsulfamoylbenzaldehyde with formaldehyde in the presence of pyridine, followed by the addition of 3-N,N-dimethylsulfamoylphenylacetic acid, and finally the reaction of the resulting product with formaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKUVAGIXWWHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
